1-丁烯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Butenylboronic Acid is a type of boronic acid . Boronic acids are compounds that contain a boronic acid functional group (RB(O)O). They are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

Boronic acids, including 1-Butenylboronic Acid, can be synthesized through various methods. One common method is the electrophilic trapping of arylmetal intermediates with borates . Another method involves the transition-metal-catalyzed coupling between alkyl halides/triflates and diboronyl reagents .

Molecular Structure Analysis

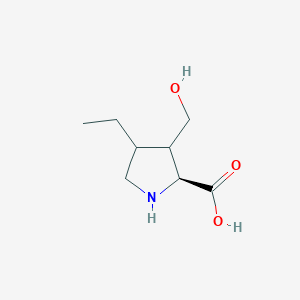

The molecular structure of 1-Butenylboronic Acid consists of a boronic acid functional group attached to a butenyl group . The boronic acid group is capable of forming reversible covalent complexes with diols, which is a key characteristic of boronic acids .

Chemical Reactions Analysis

Boronic acids, including 1-Butenylboronic Acid, are known for their ability to form reversible covalent complexes with diols . This property allows them to be used in a variety of chemical reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Physical And Chemical Properties Analysis

Boronic acids, including 1-Butenylboronic Acid, have unique physical and chemical properties. They are stable and generally non-toxic . They can form reversible covalent complexes with diols, which allows them to be used in various synthetic reactions . The pKa of boronic acids can be determined using 11B NMR spectroscopy .

科学研究应用

Sensing Applications

Boronic acids, including 1-Butenylboronic Acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules, cells, or tissues for detection or tracking .

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This includes the use of boronic acids to modify the structure or function of proteins, or to manipulate proteins for various research applications .

Separation Technologies

Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This includes the use of boronic acids in the design and synthesis of new drugs or therapeutic agents .

Electrophoresis of Glycated Molecules

Boronic acids have been used for electrophoresis of glycated molecules . This involves the use of boronic acids to separate glycated molecules based on their size and charge .

Building Materials for Microparticles

Boronic acids have been used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical methods .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This involves the use of boronic acids to create polymers that can release insulin in a controlled manner .

作用机制

The mechanism of action of boronic acids involves the formation of reversible covalent complexes with diols . This property allows boronic acids to interact with various biological molecules, leading to various biological effects. For example, the introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

安全和危害

未来方向

Boronic acids, including 1-Butenylboronic Acid, have a wide range of potential applications. They can be used in the development of new drugs, as sensors, in delivery systems, and more . The future of boronic acid research lies in extending studies to obtain new promising drugs and in exploring their potential uses in various fields .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 1-Butenylboronic Acid can be achieved through a two-step process involving the reaction of 1-Butenylmagnesium bromide with boron trifluoride etherate followed by hydrolysis.", "Starting Materials": [ "1-Butene", "Magnesium", "Bromine", "Boron trifluoride etherate", "Water", "Sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 1-Butenylmagnesium bromide by reacting 1-Butene with magnesium and bromine in diethyl ether.", "Step 2: Reaction of 1-Butenylmagnesium bromide with boron trifluoride etherate to form 1-Butenylboronate ester.", "Step 3: Hydrolysis of 1-Butenylboronate ester with water and sodium hydroxide to yield 1-Butenylboronic Acid." ] } | |

CAS 编号 |

852458-12-9 |

产品名称 |

1-Butenylboronic Acid |

分子式 |

C₄H₉BO₂ |

分子量 |

99.92 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。